Desacetilcefalotina

Descripción general

Descripción

Desacetylcephalothin belongs to the class of organic compounds known as cephalosporins . It is a metabolite of cephalothin, a first-generation cephalosporin .

Synthesis Analysis

The synthesis of Desacetylcephalothin is related to the metabolism of cephalothin. Cephalothin is metabolized by tissue enzymes that cleave the ester linkage on the side chain of its dihydrothiazine ring . The resultant compound, desacetylcephalothin, appears in the urine and also circulates in serum with the parent drug .

Molecular Structure Analysis

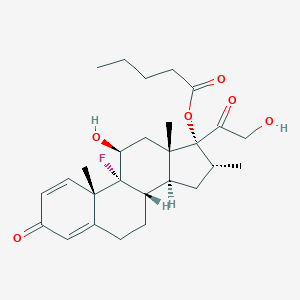

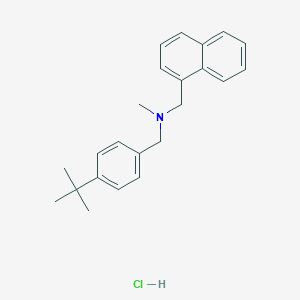

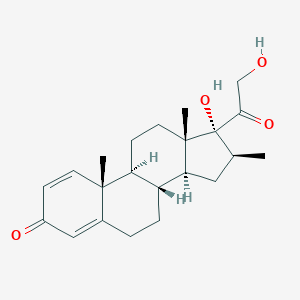

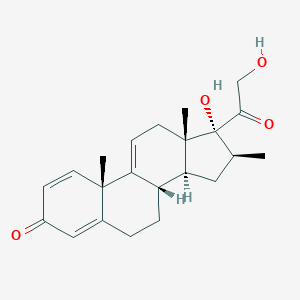

Desacetylcephalothin is a compound containing a 1,2-thiazine fused to a 2-azetidinone to form an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof .

Aplicaciones Científicas De Investigación

Uso terapéutico en la meningitis bacteriana

La desacetilcefalotina ha sido estudiada por su potencial terapéutico en la meningitis bacteriana. La investigación indica que mientras que la cefalotina se usa para tratar la meningitis bacteriana, su metabolito in vivo, la this compound, puede penetrar el líquido cefalorraquídeo de manera más eficiente. Sin embargo, tiene menos actividad antibacteriana que la cefalotina en sí. Esta penetración y nivel de actividad diferenciales podrían contribuir a las diferentes tasas de éxito en el tratamiento de la meningitis bacteriana .

Farmacocinética y metabolismo

La farmacocinética de la this compound, particularmente su perfil de absorción, distribución, metabolismo y excreción (ADME), es crucial para comprender sus efectos terapéuticos. Los estudios han demostrado que la this compound tiene una vida media más larga en el líquido cefalorraquídeo en comparación con la cefalotina, lo que puede afectar la duración de su acción antibacteriana .

Aplicaciones de química analítica

La this compound también es significativa en la química analítica, donde se utiliza como compuesto de referencia en varios métodos analíticos, incluida la cromatografía líquida de alta resolución (HPLC). Estos métodos son esenciales para cuantificar la cefalotina y sus metabolitos en productos farmacéuticos, sangre, orina o agua, asegurando el control de calidad de los antibióticos basados en cefalosporinas .

Estudios de impacto ambiental

El impacto ambiental de los compuestos farmacéuticos es un campo de estudio emergente. La this compound, como metabolito de la cefalotina, es de interés para evaluar la huella ecológica del uso y eliminación de antibióticos. La investigación en métodos de química analítica verde tiene como objetivo reducir los impactos ambientales causados por los procedimientos analíticos tradicionales que involucran a la this compound .

Mecanismo De Acción

Target of Action

Desacetylcephalothin, a metabolite of cephalothin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are responsible for the union of peptidoglycan units, which are essential components of bacterial cell walls .

Mode of Action

The mechanism of action of desacetylcephalothin involves the inhibition of cell wall synthesis in microorganisms . This is achieved through its binding to PBPs, which impedes the connection between peptidoglycan structures . This disruption in cell wall synthesis leads to bacterial cell death.

Biochemical Pathways

Desacetylcephalothin affects the peptidoglycan biosynthesis pathway . By binding to PBPs, it prevents the cross-linking of peptidoglycan units, disrupting the integrity of the bacterial cell wall . This results in the inability of the bacteria to maintain their cellular structure, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of desacetylcephalothin is characterized by its ability to penetrate more efficiently into cerebrospinal fluid (CSF) compared to its parent drug, cephalothin . The observed half-life of desacetylcephalothin in CSF is longer than that of cephalothin . .

Result of Action

The primary result of desacetylcephalothin’s action is the inhibition of bacterial growth . By disrupting cell wall synthesis, it causes bacterial cell lysis and death . It’s worth noting that desacetylcephalothin has less antibacterial activity than the parent drug, cephalothin .

Action Environment

The action of desacetylcephalothin can be influenced by various environmental factors. For instance, the choroid plexus in the brain can metabolize cephalothin to desacetylcephalothin . This intrathecal metabolism may contribute to the unsatisfactory performance of cephalothin in bacterial meningitis

Análisis Bioquímico

Biochemical Properties

It is metabolized from cephalothin, which has an acetoxy group at position three of the molecule . The conversion of cephalothin into desacetylcephalothin results in a compound with much lower activity against both Gram-positive and Gram-negative bacteria .

Cellular Effects

The conversion of cephalothin into desacetylcephalothin might influence its distribution in tissues . In experimental pneumococcal meningitis in rabbits, the observed half-life of desacetylcephalothin in cerebrospinal fluid (CSF) was longer than that of cephalothin . This suggests that desacetylcephalothin may persist longer in certain tissues, potentially influencing cellular processes over a more extended period.

Molecular Mechanism

It is known that cephalothin, from which desacetylcephalothin is derived, has antimicrobial action and is resistant to penicilinase enzymes . The conversion of cephalothin into desacetylcephalothin, which has less antibacterial activity, may influence the overall antimicrobial effect of the drug .

Temporal Effects in Laboratory Settings

In experimental settings, the half-life of desacetylcephalothin in CSF was found to be longer than that of cephalothin . This suggests that desacetylcephalothin may have different temporal effects in laboratory settings, potentially influencing long-term cellular function in in vitro or in vivo studies.

Metabolic Pathways

Desacetylcephalothin is a metabolite of cephalothin . The metabolic pathway involves the conversion of cephalothin, which possesses an acetoxy group at position three of the molecule, into desacetylcephalothin .

Propiedades

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974769 | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5935-65-9 | |

| Record name | Deacetylcephalothin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetylcephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)